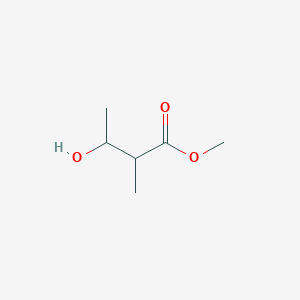

Methyl 3-hydroxy-2-methylbutanoate

Description

Significance in Modern Organic Chemistry and Bio-Based Research

In modern organic chemistry, Methyl 3-hydroxy-2-methylbutanoate is valued as a chiral building block. Its stereochemically complex structure makes it a useful precursor for the asymmetric synthesis of more complex molecules. The related acid, 3-hydroxy-2-methylbutanoic acid, is a known metabolite in isoleucine catabolism, highlighting the compound's relevance in biochemical pathways. hmdb.ca

A significant area of bio-based research involves the use of this compound's structural motif in the development of novel biodegradable polymers. Specifically, 3-hydroxy-2-methylbutyrate (3H2MB) units have been incorporated into polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. nsf.govrsc.org These modified PHAs, such as poly(3-hydroxy-2-methylbutyrate)s (PHMBs), exhibit enhanced thermal stability and mechanical properties that are comparable or superior to commodity plastics like polypropylene. nsf.gov Research has demonstrated that incorporating 3H2MB into a poly(3-hydroxybutyrate) P(3HB) sequence can alter the polymer's thermal properties, such as its glass transition and melting temperatures, offering a pathway to tailor-made bioplastics. rsc.org This makes the compound and its derivatives promising candidates for creating sustainable alternatives to conventional, non-degradable plastics. nsf.gov

Overview of Isomeric Forms and Stereochemical Importance

The presence of two stereogenic centers in this compound means it can exist as four distinct stereoisomers. researchgate.netnih.gov These isomers are categorized into two diastereomeric pairs: erythro and threo. The specific three-dimensional arrangement, or absolute configuration, of each isomer is crucial as it dictates its chemical and biological properties. oup.comontosight.ai

The four stereoisomers have been prepared and their absolute configurations determined. oup.com For instance, the (+)-threo-isomer has the (2S, 3S) configuration, while the (+)-erythro-isomer is assigned the (2S, 3R) configuration. oup.com The ability to separate and identify these individual isomers is vital for both synthetic applications and for understanding their roles in natural systems. researchgate.net Analytical techniques, particularly high-resolution gas chromatography (HRGC) and gas chromatography-time-of-flight mass spectrometry (HRGC-TOF-MS), have been successfully employed to differentiate and analyze all four stereoisomers. researchgate.netnih.gov This stereodifferentiation is critical because the parent acid, nilic acid (3-hydroxy-2-methylbutyric acid), is found as an esterifying moiety in numerous natural products, and its specific stereochemistry can be essential to the bioactivity of the parent molecule. researchgate.net

Scope and Relevance of Current Academic Research

Current academic research on this compound and its parent acid is multifaceted, spanning organic synthesis, biocatalysis, and analytical chemistry. A significant focus is on the stereoselective synthesis of its various isomers. scispace.com Optically active 3-hydroxy-2-methylbutanoates are considered valuable chiral building blocks for creating other complex molecules with high stereochemical purity. scispace.com

One innovative approach involves biocatalysis, using cultured plant cells to perform stereoselective reductions. For example, studies have shown that cultured cells of Marchantia polymorpha can reduce ethyl 2-methyl-3-oxobutanoate to predominantly yield the (2S,3S) isomer of ethyl 3-hydroxy-2-methylbutanoate with very high diastereomeric and enantiomeric excess. scispace.com Immobilizing these plant cells has been shown to improve the stereoselectivity and allow for large-scale production, demonstrating a green chemistry approach to obtaining these valuable chiral compounds. scispace.com

Analytical method development is another key research area. Scientists continue to refine chromatographic techniques to achieve better separation and identification of the stereoisomers, which is essential for quality control in synthesis and for studying their presence and function in complex natural mixtures like plant extracts. researchgate.netnih.gov The development of one-step gas chromatography methods allows for the simultaneous determination of the absolute configuration of these moieties in natural products without requiring prior isolation. researchgate.net

Compound Data

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | biosynth.comcymitquimica.comnih.gov |

| Molecular Weight | 132.16 g/mol | biosynth.comnih.gov |

| IUPAC Name | This compound | nih.govnist.gov |

Stereoisomers of Methyl 3-hydroxy-2-methylbutyrate

| Isomer Name | Absolute Configuration | Source |

|---|---|---|

| (+)-threo-I | (2S, 3S) | oup.com |

| (-)-threo-I | (2R, 3R) | researchgate.netoup.com |

| (+)-erythro-I | (2S, 3R) | oup.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMPYODEQVBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Complexity and Isomeric Characterization

Identification and Nomenclature of Stereoisomers (e.g., Methyl Nilate Diastereomers and Enantiomers)

The presence of two chiral centers at the C2 and C3 positions of the butanoate backbone means that Methyl 3-hydroxy-2-methylbutanoate can exist as four distinct stereoisomers. This compound is also commonly referred to as methyl nilate. researchgate.net The relationships between these isomers are defined as either enantiomeric or diastereomeric.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In the case of methyl nilate, the (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form another. Enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules. researchgate.net

Diastereomers are stereoisomers that are not mirror images of each other. This relationship exists between any two stereoisomers of methyl nilate that are not enantiomers. For example, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers. Unlike enantiomers, diastereomers have different physical properties. researchgate.net

The four stereoisomers are systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. They are also classified using the relative descriptors syn and anti (or the older terms erythro and threo). The syn isomers have the substituents on the same side of the carbon backbone in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) forms. The anti isomers have the substituents on opposite sides, corresponding to the (2R,3R) and (2S,3S) forms. researchgate.net

| Systematic Name | Relative Configuration | Isomeric Relationship |

|---|---|---|

| (2R,3R)-Methyl 3-hydroxy-2-methylbutanoate | anti (threo) | Enantiomers |

| (2S,3S)-Methyl 3-hydroxy-2-methylbutanoate | anti (threo) | |

| (2R,3S)-Methyl 3-hydroxy-2-methylbutanoate | syn (erythro) | Enantiomers |

| (2S,3R)-Methyl 3-hydroxy-2-methylbutanoate | syn (erythro) |

**2.2. Analytical Methodologies for Stereoisomer Differentiation

Distinguishing between the four stereoisomers of this compound requires specialized analytical techniques capable of resolving chiral compounds. Chromatographic and spectroscopic methods are the primary tools employed for this purpose.

Chiral Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile chiral compounds like methyl nilate. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

A study successfully separated all four stereoisomers of methyl nilate using a simultaneous achiral-chiral high-resolution gas chromatography (HRGC) approach. researchgate.net The methodology involved two columns: a non-chiral DB-5 column for diastereoseparation and a chiral CP Chirasil-Dex CB column for enantioseparation.

On the achiral DB-5 column, the diastereomers were separated based on their different physical properties. The anti-isomers ((2S,3S) and (2R,3R)) were found to elute before the syn-isomers ((2R,3S) and (2S,3R)). researchgate.net For the complete separation of all four isomers, the chiral column was essential. The elution sequence on the CP Chirasil-Dex CB column was determined to be (−)-(2R,3S), followed by (+)-(2S,3R), then (−)-(2R,3R), and finally (+)-(2S,3S). researchgate.net This one-step GC method allows for the unequivocal determination of the absolute configuration of the nilic acid moieties in complex natural products without requiring prior isolation. researchgate.netnih.gov

| Isomer | Elution Order on CP Chirasil-Dex CB Column | Relative Configuration |

|---|---|---|

| (−)-(2R,3S)-Methyl 3-hydroxy-2-methylbutanoate | 1 | syn |

| (+)-(2S,3R)-Methyl 3-hydroxy-2-methylbutanoate | 2 | syn |

| (−)-(2R,3R)-Methyl 3-hydroxy-2-methylbutanoate | 3 | anti |

| (+)-(2S,3S)-Methyl 3-hydroxy-2-methylbutanoate | 4 | anti |

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another cornerstone technique for the separation of stereoisomers. It is particularly useful for less volatile compounds or for preparative-scale separations.

For the related 3-hydroxy-2-methylbutanoic acid, a Chiralpak AD-H column has been used effectively. In one method, elution with a mobile phase of hexane/isopropanol (90:10) containing 0.1% trifluoroacetic acid successfully separated the (2S,3S) and (2R,3R) enantiomers.

In another study focusing on derivatized forms of this compound, researchers explored various chiral HPLC columns. beilstein-archives.org They found that after derivatization to p-nitrobenzoyl (PNB) esters, the four stereoisomers could be successfully separated on a CHIRALPAK® ID-3 column using an aqueous methanol (B129727) gradient at 40 °C. beilstein-archives.org This derivatization enhances detectability for Liquid Chromatography-Mass Spectrometry (LC-MS) and improves the chromatographic resolution of the stereoisomers. beilstein-archives.orgresearchgate.net

While chromatography separates isomers, spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are used to elucidate their specific three-dimensional structure and determine the absolute configuration.

Detailed analysis of 1H and 13C NMR spectra is a fundamental step. researchgate.net The coupling constants (J-values) between protons on adjacent chiral centers (H-2 and H-3) can provide crucial information about the relative stereochemistry (syn or anti). For instance, a larger coupling constant is typically observed for the anti (or threo) diastereomers due to a dihedral angle of approximately 180°, while a smaller coupling constant is characteristic of the syn (or erythro) diastereomers. conicet.gov.ar

For determining the absolute configuration, derivatization with a chiral agent is often employed. The modified Mosher's method is a widely used technique where the chiral alcohol is esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). rsc.org By analyzing the differences in the 1H NMR chemical shifts (ΔδS–R) of the resulting diastereomeric esters, the absolute configuration of the original alcohol can be assigned. rsc.org

In complex natural product studies, a combination of chemical degradation and synthesis is often used. For example, the absolute stereochemistry of a fragment containing a 3-hydroxy-2-methylbutanoate moiety was confirmed by preparing the corresponding acid from ethyl (2R,3R)-3-hydroxy-2-methylbutanoate and comparing its properties to the degradation product of the natural compound. rsc.org This multidisciplinary approach provides a rigorous and reliable assignment of the complete stereostructure. rsc.org

Synthetic Strategies and Methodological Advancements

Chemical Synthesis Routes

Chemical synthesis offers a range of methods for the production of methyl 3-hydroxy-2-methylbutanoate, from traditional esterification to advanced asymmetric catalysis.

Esterification Reactions for this compound Production

Esterification is a fundamental method for producing this compound. One common approach involves the reaction of 2-methyl-3-oxopentanoic acid with ethanol (B145695) in the presence of an acid catalyst, typically under reflux conditions, to yield the corresponding ethyl ester. evitachem.com A similar principle can be applied to produce the methyl ester. For instance, (E)-4-hydroxy-3-methylbut-2-enoic acid can be refluxed in methanol (B129727) with sulfuric acid to produce (E)-methyl 4-hydroxy-3-methylbut-2-enoate. nih.gov Another example is the preparation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate by reacting 4-chlorobenzaldehyde (B46862) with trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) in the presence of pyridine-N-oxide and LiCl in DMF. rsc.org

A specific protocol for synthesizing methyl 3-hydroxy-2-methylenebutanoate involves reacting methyl acrylate (B77674) with acetaldehyde (B116499) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and methanol. orgsyn.org This reaction is stirred at room temperature for 48 hours, and after workup and fractional distillation, yields the desired product. orgsyn.org

Table 1: Examples of Esterification Reactions

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-methyl-3-oxopentanoic acid, ethanol | Acid catalyst | Ethyl 2-methyl-3-oxopentanoate | - | evitachem.com |

| (E)-4-hydroxy-3-methylbut-2-enoic acid, methanol | Sulfuric acid | (E)-Methyl 4-hydroxy-3-methylbut-2-enoate | 62% | nih.gov |

| 4-chlorobenzaldehyde, trimethylsilyl ketene acetal | Pyridine-N-oxide, LiCl | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 69% | rsc.org |

| Methyl acrylate, acetaldehyde | DABCO, methanol | Methyl 3-hydroxy-2-methylenebutanoate | 79% | orgsyn.org |

Asymmetric Chemical Catalysis for Enantioselective Production (e.g., Enantioselective Hydrogenation)

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of this compound. This technique often employs chiral catalysts to direct the stereochemical outcome of the reaction.

A notable example is the enantioface-differentiating hydrogenation of methyl 2-methyl-3-oxobutyrate using a tartaric acid-modified nickel catalyst, which produces methyl 3-hydroxy-2-methylbutyrate with high diastereomer and enantiomer excess. oup.com Chiral ruthenium catalysts, such as Ru-BINAP complexes, are also effective. The reduction of methyl 2-methyl-3-oxobutanoate with a Ru-BINAP complex under hydrogen gas (10 bar) in tetrahydrofuran (B95107) at 50°C can achieve over 90% enantiomeric excess (ee). For industrial-scale production, continuous-flow reactors with immobilized catalysts like Ru-TsDPEN are utilized, achieving high conversion rates at elevated temperatures and pressures.

Heterogeneous modified catalysts are also prominent in enantioselective hydrogenation. researchgate.net The most important types include nickel catalysts modified with tartaric acid for β-functionalized ketones (up to 98.6% ee), platinum catalysts modified with cinchona alkaloids for α-functionalized ketones (up to 98% ee), and palladium catalysts modified with cinchona alkaloids for certain activated C=C bonds (up to 94% ee). researchgate.net

Strategies for Diastereoselective and Enantioselective Control

Achieving both diastereoselective and enantioselective control is crucial for obtaining specific stereoisomers of this compound. This can be accomplished through various strategies, including the use of chiral auxiliaries and organocatalysis.

Chiral auxiliaries, such as oxazolidinones, can be used to direct the stereochemistry of reactions. For instance, substituting an (R)-4-benzyl-3-oxazolidinone for the (S)-analog can lead to the formation of the (2R,3S)-isomer with high efficiency.

Organocatalysis, a field that has seen significant development, offers another avenue for stereocontrol. uw.edu.plyoutube.com Proline-catalyzed aldol (B89426) reactions are a well-known example of enantioselective synthesis. youtube.com More recently, the highly stereoselective organocatalytic intermolecular allylic alkylation of allylic alcohols with 1,3-dicarbonyls has been developed, enabling the enantioselective total synthesis of complex molecules. nih.gov

Crystallization-Induced Dynamic Resolution (CIDR) is a technique used to enhance enantiopurity during the crystallization process. This method can be particularly useful for improving the purity of the desired stereoisomer from a diastereomeric mixture.

Biocatalytic and Enzymatic Synthesis

Biocatalysis provides an environmentally friendly and highly selective alternative to chemical synthesis for the production of chiral compounds like this compound.

Microbial Transformation Systems for Stereoselective Reduction (e.g., Klebsiella pneumoniae, Baker's Yeast)

Microorganisms are widely used for the stereoselective reduction of keto esters. Baker's yeast (Saccharomyces cerevisiae) is a popular choice due to its low cost and ease of use. kyoto-u.ac.jp However, the stereoselectivity of baker's yeast reductions can be highly dependent on the substrate structure. kyoto-u.ac.jp For example, the reduction of ethyl 2-methyl-3-oxobutanoate with baker's yeast often results in low diastereoselectivity. tandfonline.com

In contrast, other microorganisms have shown superior performance. A screening of over 450 bacterial strains revealed that nine strains of enteric bacteria could predominantly produce the syn-configured ethyl 3-hydroxy-2-methylbutanoate. tandfonline.com Among these, Klebsiella pneumoniae IFO 3319 was found to be particularly effective, converting ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with 99% diastereomeric excess (de) and over 99% enantiomeric excess (ee) in a 200-liter fermentor. tandfonline.comgoogle.com An enzyme isolated from Klebsiella pneumoniae IF03319 has also been shown to reduce β-keto esters like benzyl (B1604629) 2-methyl-3-oxobutanoate with high stereoselectivity. evitachem.com

Table 2: Microbial Reduction of Ethyl 2-methyl-3-oxobutanoate

| Microorganism | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae IFO 3319 | (2R,3S) | 99% | >99% | tandfonline.com |

| Baker's Yeast | - | Low | - | tandfonline.com |

Plant Cell-Mediated Bioreduction (e.g., Marchantia polymorpha, Parthenocissus tricuspidata)

Cultured plant cells have emerged as a promising system for the stereoselective bioreduction of keto esters. nih.gov The liverwort Marchantia polymorpha has been shown to reduce ethyl 2-methyl-3-oxobutanoate to predominantly the anti-product, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate, with high diastereomeric and enantiomeric excess. nih.gov Immobilizing the M. polymorpha cells in calcium alginate gel further improved the diastereomeric excess to 97%. nih.gov In a large-scale reduction, 75g of the substrate was converted with 97% de and >99% ee in a 92% yield. nih.gov

Similarly, cultured cells of Parthenocissus tricuspidata have been used for the bioreduction of methyl 2-benzamidomethyl-3-oxobutanoate. researchgate.net Immobilized cells of P. tricuspidata have been successfully used to produce (2R,3S)-2-benzamidomethyl-3-hydroxybutanoates. acs.org

Table 3: Plant Cell-Mediated Bioreduction of Ethyl/Methyl 2-methyl-3-oxobutanoate Derivatives

| Plant Cell Culture | Substrate | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Marchantia polymorpha (immobilized) | Ethyl 2-methyl-3-oxobutanoate | (2S,3S) | 97% | >99% | 92% | nih.gov |

| Parthenocissus tricuspidata | Methyl 2-benzamidomethyl-3-oxobutanoate | (2R,3S) | - | - | - | researchgate.netacs.org |

Enzyme Discovery, Purification, and Engineering for Optimized Production

The enzymatic production of this compound and its derivatives relies heavily on the discovery and optimization of robust enzymes, primarily from the reductase and synthase families. These biocatalysts offer high stereoselectivity, a crucial aspect for producing specific isomers of the target compound.

A notable discovery was an NADPH-dependent reductase from the bacterium Klebsiella pneumoniae IFO 3319, which catalyzes the reduction of ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. tandfonline.com This enzyme was purified 250-fold from cell extracts using a multi-step process involving ammonium (B1175870) sulfate (B86663) fractionation, ion-exchange chromatography, affinity chromatography, and gel filtration. tandfonline.com The purified enzyme is a monomer with a molecular weight of approximately 31,000 Da and an isoelectric point of 6.2. tandfonline.com For the reduction reaction, it exhibits maximum activity at a pH of 7.0 and a temperature of 45°C. tandfonline.com The enzyme's affinity for its substrates, measured by the Michaelis-Menten constant (Km), was 5.6 mM for ethyl 2-methyl-3-oxobutanoate and 12.5 mM for benzyl 2-methyl-3-oxobutanoate at pH 7.0. tandfonline.com

Ketoreductases (KREDs) are another class of enzymes widely employed for the synthesis of chiral alcohols like this compound. rsc.orgresearchgate.net For instance, the co-immobilization of a KRED from Hansenula polymorpha with a glucose dehydrogenase (GDH) for cofactor regeneration was shown to be effective in the asymmetric reduction of ethyl-2-methylacetoacetate to ethyl 3-hydroxy-2-methylbutanoate. tudelft.nl

Enzyme engineering has been instrumental in enhancing the production of polymers containing 3-hydroxy-2-methylbutyrate (3H2MB) units. Polyhydroxyalkanoate (PHA) synthases (PhaCs), the key enzymes for PHA polymerization, have been a primary target for such engineering efforts. researchgate.net The PHA synthase from Aeromonas caviae (PhaCAc) was found to polymerize 3H2MB. rsc.orgrsc.org To improve its efficiency, site-directed mutagenesis was performed. A mutant of PhaCAc with two point mutations (N149S and D171G) demonstrated an increased accumulation of PHA and a higher incorporation of 3H2MB units compared to the wild-type enzyme when expressed in Escherichia coli. rsc.org Further research has focused on discovering novel PhaCs with broad substrate specificity. A PhaC from Plesiomonas shigelloides (PhaCPs) was identified and, through site-directed mutagenesis, engineered to improve its polymerization ability and substrate specificity for monomers like 3H2MB. researchgate.net

**Table 1: Properties of Purified Reductase from *Klebsiella pneumoniae***

| Property | Value | Source |

|---|---|---|

| Source Organism | Klebsiella pneumoniae IFO 3319 | tandfonline.com |

| Enzyme Type | NADPH-dependent reductase | tandfonline.com |

| Molecular Weight | ~31,000 Da | tandfonline.com |

| Structure | Monomer | tandfonline.com |

| Optimal pH (Reduction) | 7.0 | tandfonline.com |

| Optimal Temperature (Reduction) | 45°C | tandfonline.com |

| Km for Ethyl 2-methyl-3-oxobutanoate | 5.6 mM | tandfonline.com |

Whole-Cell Catalysis for Biosynthesis

Whole-cell catalysis is an effective strategy for the biosynthesis of this compound and related polymers, as it provides the necessary enzymes and cofactors within a cellular environment. Recombinant microorganisms, particularly Escherichia coli and Ralstonia eutropha, have been engineered to produce these compounds.

Recombinant E. coli has been a workhorse for producing polyhydroxyalkanoates (PHAs) containing 3-hydroxy-2-methylbutyrate (3H2MB) units. researchgate.netresearchgate.net By expressing the PHA synthase gene from Aeromonas caviae (phaCAc) in E. coli and supplying tiglic acid as a precursor, a copolymer of 3-hydroxybutyrate (B1226725) (3HB) and 3H2MB, P(3HB-co-3H2MB), was successfully synthesized. rsc.orgrsc.org The composition of the resulting polymer could be controlled by the specific strain and culture conditions. For example, expressing a mutated, more efficient version of PhaCAc in E. coli resulted in a polymer with up to 14.8 mol% of 3H2MB. rsc.org

Similarly, Ralstonia eutropha, a bacterium known for its natural ability to accumulate PHAs, has been engineered for the production of novel copolymers. A recombinant strain of R. eutropha was developed to produce PHA copolymers containing 3H2MB units. researchgate.netnih.gov Deletion of the 3-hydroxyacyl-CoA dehydrogenase gene (hbdH) in a modified R. eutropha strain led to the synthesis of PHA copolymers that included (S)-3-hydroxy-2-methylpropionate (3H2MP), demonstrating how metabolic engineering can direct precursor flow towards desired monomers. nih.gov

The use of whole-cell systems leverages the host organism's metabolic pathways to supply precursors and the necessary energy and reducing equivalents (like NADPH) for the enzymatic reactions. ymdb.ca This approach can be more cost-effective than using purified enzymes, as it avoids complex and expensive enzyme purification steps. For instance, the production of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate using Klebsiella pneumoniae cells directly utilizes the intracellular NADPH-dependent reductase. tandfonline.com

Table 2: Whole-Cell Systems for 3H2MB-Copolymer Biosynthesis

| Host Organism | Engineered Enzyme(s) | Precursor | Product | Source |

|---|---|---|---|---|

| Escherichia coli LS5218 | PHA Synthase (PhaCAc) from A. caviae | Tiglic acid | P(3HB-co-3H2MB) | rsc.orgrsc.org |

| Escherichia coli LS5218 | Mutant PHA Synthase (PhaCAc N149S/D171G) | Tiglic acid | P(3HB-co-14.8% 3H2MB) | rsc.org |

| Ralstonia eutropha 1F2 (hbdH-deficient) | bktB-kivd-padA expression | Fructose | PHA copolymer containing (S)-3H2MP | nih.gov |

Reactivity, Chemical Transformations, and Derivatization

Fundamental Reaction Pathways of Methyl 3-hydroxy-2-methylbutanoate

The chemical behavior of this compound is dictated by the reactivity of its hydroxyl and ester functionalities. These groups can be targeted with specific reagents to achieve desired chemical modifications.

Oxidation: The secondary hydroxyl group in this compound can be oxidized to yield the corresponding ketone, methyl 2-methyl-3-oxobutanoate. This transformation is a common and crucial step in various synthetic sequences. The oxidation of the hydroxyl group can be achieved using a variety of oxidizing agents.

Reduction: The ester group of this compound can be reduced to a primary alcohol. For instance, the reduction of the ethyl ester analogue, ethyl 3-hydroxy-2-methylbutyrate, can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This reaction converts the ester into a diol, which can be a useful intermediate for further synthesis.

Conversely, the stereoselective reduction of the corresponding β-keto ester, methyl 2-methyl-3-oxobutanoate, is a key method for producing enantiomerically pure this compound. This can be achieved with high diastereomeric and enantiomeric excess using microbial catalysts. For example, various bacterial strains have been shown to effectively reduce the keto ester to the desired hydroxy ester. tandfonline.comtandfonline.comoup.com Specifically, Klebsiella pneumoniae has demonstrated the ability to produce ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high yield and stereoselectivity. tandfonline.comtandfonline.com An enzyme from Klebsiella pneumoniae that catalyzes this reduction has been isolated and characterized, showing it to be NADPH-dependent. tandfonline.com Similarly, cultured plant cells of Marchantia polymorpha have been used for the large-scale reduction of ethyl 2-methyl-3-oxobutanoate to yield the anti-product, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate. scispace.comnih.gov

Substitution: The ester group can undergo nucleophilic substitution reactions. This allows for the conversion of the methyl ester to other esters or amides by reacting it with different alcohols or amines.

| Reaction Type | Functional Group Targeted | Reagents | Product |

| Oxidation | Hydroxyl (-OH) | Oxidizing agents | Ketone (Methyl 2-methyl-3-oxobutanoate) |

| Reduction | Ester (-COOCH₃) | Reducing agents (e.g., LiAlH₄, NaBH₄) | Diol |

| Substitution | Ester (-COOCH₃) | Nucleophiles (e.g., alcohols, amines) | Other esters or amides |

Synthetic Utility as a Chiral Building Block in Complex Chemical Synthesis

The presence of two chiral centers makes enantiomerically pure this compound a highly valuable chiral building block in asymmetric synthesis. biosynth.com Its stereoisomers serve as versatile starting materials for the synthesis of a wide array of complex and biologically active molecules.

The ethyl ester analogue, ethyl (2R,3S)-3-hydroxy-2-methylbutanoate, is a useful starting material for the synthesis of ferroelectric liquid crystal compounds and other biologically active substances. tandfonline.com The different stereoisomers of 3-hydroxy-2-methylbutanoic acid and its esters are involved in various metabolic pathways, highlighting their biological relevance. hmdb.canp-mrd.org

The utility of these compounds as chiral precursors is further demonstrated in their application in the synthesis of natural products and pharmaceuticals. For example, methyl (S)-(+)-3-hydroxybutyrate and methyl (R)-(-)-3-hydroxybutyrate, which are structurally related, are widely used as base materials for synthesizing pharmaceuticals and natural products. ambeed.comambeed.com

Formation of Structural Analogues and Advanced Intermediates

The reactivity of this compound allows for its conversion into a variety of structural analogues and advanced synthetic intermediates. These derivatives can possess unique properties and serve as key components in the construction of more complex molecular architectures.

One significant application is in the synthesis of β-lactams. For instance, methyl 2-(benzylamino)methyl-3-hydroxybutanoate, derived from a related precursor, is used to synthesize N-benzyl-2,3-azetidinedione, a β-lactam derivative, without the need for protecting the hydroxyl group. orgsyn.org

Furthermore, the monomer unit, 3-hydroxy-2-methylbutyrate, has been identified as a component of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. rsc.org Researchers have successfully biosynthesized copolymers of poly(3-hydroxy-2-methylbutyrate-co-3-hydroxybutyrate), which exhibit interesting thermal properties. researchgate.net The development of poly(3-hydroxy-2-methylbutyrate) [P(3H2MB)] has led to a biodegradable plastic with a high melting temperature and improved thermal resistance. researchgate.netnsf.gov

Natural Occurrence and Biosynthetic Pathways

Occurrence in Biological Systems and Natural Products (e.g., Plant Resins, Microorganisms)

Methyl 3-hydroxy-2-methylbutanoate, also known as methyl nilate, is a naturally occurring chiral compound found in various biological systems. It has been identified as a constituent in certain plant resins and is produced by various microorganisms.

The compound is notably present as an esterifying moiety in the resin glycosides of plants belonging to the Convolvulaceae family, commonly known as the morning glory family. researchgate.netresearchgate.net For instance, the (2R,3R) isomer of methyl nilate has been identified in resin glycosides from Convolvulus species. researchgate.net Resin glycosides are complex secondary metabolites, and the presence of this compound contributes to the structural diversity of these macrolides. researchgate.netresearchgate.net

A summary of the stereoisomers of this compound and their occurrence is presented below.

| Stereoisomer | Natural Source / Production Method | Reference |

| (2R,3R)-methyl-3-hydroxy-2-methylbutanoate | Esterifying moiety in resin glycosides of Convolvulaceae plants. | researchgate.net |

| (2R,3S)-ethyl-3-hydroxy-2-methylbutanoate | Produced by stereoselective reduction of ethyl 2-methyl-3-oxobutanoate using Klebsiella pneumoniae. | tandfonline.com |

| (2S,3S)-ethyl-3-hydroxy-2-methylbutanoate | Produced by stereoselective reduction of ethyl 2-methyl-3-oxobutanoate using cultured cells of Marchantia polymorpha. | scispace.com |

Microbial Biosynthesis and Metabolic Integration (e.g., as a component of Polyhydroxyalkanoates)

The monomeric unit, 3-hydroxy-2-methylbutyrate (3H2MB), has been identified as a component of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage materials. rsc.orgscispace.comresearchgate.netresearchgate.net While often a minor component, its incorporation into the polymer chain can significantly alter the material properties of the resulting bioplastic. rsc.orgscispace.comresearchgate.net

3H2MB has been found in PHAs produced by heterotrophic bacteria residing in activated sludge. rsc.orgresearchgate.net The biosynthesis of PHAs containing this specific monomer can be achieved in controlled fermentation processes using recombinant bacteria. Research has shown that the PHA synthase enzyme from Aeromonas caviae (PhaCAc) is capable of polymerizing 3H2MB. rsc.orgscispace.comresearchgate.net By expressing the gene for this synthase in a recombinant Escherichia coli strain and providing a suitable precursor, copolymers of P(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) can be produced. rsc.orgscispace.com

The fraction of 3H2MB incorporated into the polymer can be controlled by the fermentation conditions, particularly by feeding tiglic acid, a precursor for the 3H2MB monomer. rsc.orgscispace.comresearchgate.net This strategy has been used to produce copolymers with a 3H2MB content of up to 37 mol%. rsc.orgscispace.comresearchgate.net Engineering of the metabolic pathways in E. coli has also proven effective. For example, co-expressing the propionyl-CoA transferase gene from Megasphaera elsdenii alongside the PHA synthase operon from A. caviae significantly enhanced the incorporation of 3H2MB when cells were fed with tiglic acid. researchgate.net This approach led to the biosynthesis of a novel copolymer consisting only of 3H2MB and 3-hydroxyhexanoate (B1247844) units. researchgate.net

The table below summarizes key findings on the microbial production of PHAs containing 3-hydroxy-2-methylbutyrate.

| Microbial System | Precursor | Key Enzyme/Gene | Resulting Copolymer | 3H2MB Content (mol%) | Reference |

| Recombinant E. coli LS5218 | Tiglic acid | PHA synthase (PhaCAc) from Aeromonas caviae | P(3HB-co-3H2MB) | Up to 37% | rsc.orgscispace.comresearchgate.net |

| Recombinant E. coli LSBJ | Tiglic acid and Hexanoic acid | PhaCAc operon and Propionyl-CoA transferase (pct) from Megasphaera elsdenii | P(3H2MB-co-3HHx) | 36–60% | researchgate.net |

Enzymatic Pathways and Mechanistic Insights into Biosynthesis (e.g., from L-Leucine)

The biosynthesis of 3-hydroxy-2-methylbutanoate is closely linked to amino acid metabolism, specifically the catabolic pathway of isoleucine. hmdb.ca While direct enzymatic synthesis from L-leucine leads to the structural isomer 3-hydroxy-3-methylbutyrate, the enzymatic principles and pathways offer insights into the formation of related branched-chain hydroxy acids. researchgate.netnih.govacs.org The biosynthesis of 3-hydroxy-3-methylbutyrate from L-leucine has been demonstrated in a whole-cell catalyst system using E. coli engineered to express L-amino acid deaminase (L-AAD) and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). researchgate.netnih.govacs.org

A more direct and widely studied enzymatic route to produce esters of 3-hydroxy-2-methylbutanoate is through the stereoselective reduction of the corresponding β-keto ester, 2-methyl-3-oxobutanoate. tandfonline.comscispace.comscirp.org This transformation is catalyzed by ketoreductase enzymes, which are abundant in various microorganisms and plants. researchgate.net

Different organisms exhibit distinct stereoselectivity in this reduction:

Bacteria: Nine strains of enteric bacteria, including Klebsiella pneumoniae, were found to reduce ethyl 2-methyl-3-oxobutanoate predominantly to the syn configured ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high diastereomeric and enantiomeric excess. tandfonline.com The reduction of ethyl 2-methylacetoacetate (B1246266) by Gordonia hydrophobica also yields the chiral ester. scirp.org

Cultured Plant Cells: In contrast, cultured cells of the liverwort Marchantia polymorpha reduce the same substrate to the anti-product, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate, also with high stereoselectivity. scispace.com

These biocatalytic reductions highlight the role of specific oxidoreductase enzymes in establishing the two chiral centers of the molecule. The choice of biocatalyst is therefore critical for obtaining a desired stereoisomer of this compound.

The table below details the enzymatic reduction of ethyl 2-methyl-3-oxobutanoate by different biological systems.

| Biocatalyst | Substrate | Product Stereoisomer | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate (syn) | 99% | >99% | tandfonline.com |

| Marchantia polymorpha (immobilized cells) | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2S,3S)-3-hydroxy-2-methylbutanoate (anti) | 97% | >99% | scispace.com |

| Gordonia hydrophobica NBRC16057 | Ethyl 2-methylacetoacetate | syn-(2R, 3S)-ethyl 3-hydroxy-2-methylbutanoate | Not specified | Not specified | scirp.org |

Advanced Analytical Techniques for Research

High-Resolution Chromatographic Separations for Complex Mixtures

The separation of the four stereoisomers of methyl 3-hydroxy-2-methylbutanoate presents a significant analytical challenge due to their similar physical and chemical properties. High-resolution gas chromatography (HRGC) and high-performance liquid chromatography (HPLC) are powerful tools for achieving this separation.

A one-step gas chromatographic method has been developed for the direct simultaneous achiral-chiral analysis of this compound stereoisomers. researchgate.net This method utilizes a combination of a non-chiral column (DB-5) and a chiral column (CP Chirasil-Dex CB) for effective separation. researchgate.net The elution order of the stereoisomers on these columns has been determined, allowing for their identification based on retention data. researchgate.net This approach has been successfully applied to the analysis of complex natural product extracts, such as those from Calystegia sepium, to determine the absolute configuration of nilic acid moieties without requiring prior isolation. researchgate.net

For liquid chromatographic separations, derivatization of the hydroxyl group is often employed to improve resolution and detection. While initial attempts at separating the stereoisomers of this compound by preparative HPLC on a chiral column were successful, issues with co-evaporation during solvent removal were encountered. beilstein-archives.org To overcome this, derivatization with reagents like p-nitrobenzoyl (PNB) chloride has been explored. beilstein-archives.org The resulting PNB esters of the four stereoisomers were successfully separated on a CHIRALPAK® ID-3 column with a methanol (B129727)/water gradient at 40 °C. beilstein-archives.org

The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, is a valuable parameter in gas chromatography for compound identification. The experimental Kovats retention indices for this compound on different types of columns are available in the literature. nih.gov For instance, on a standard non-polar column, the index is 901, while on a standard polar column, values ranging from 1509 to 1534 have been reported. nih.govnist.gov

Table 1: Gas Chromatography Columns and Conditions for Separation of this compound Stereoisomers

| Column Type | Stationary Phase | Application | Reference |

|---|---|---|---|

| Achiral Capillary | DB-5 | Simultaneous achiral-chiral analysis | researchgate.net |

| Chiral Capillary | CP Chirasil-Dex CB | Enantioselective separation | researchgate.net |

| Chiral Capillary | CycloSil-B | Enantioselective separation | researchgate.net |

| Chiral Capillary | CDX-B | Enantioselective separation | researchgate.net |

Table 2: High-Performance Liquid Chromatography Columns for Separation of Derivatized this compound Stereoisomers

| Column Type | Stationary Phase | Derivative | Application | Reference |

|---|---|---|---|---|

| Chiral | CHIRALPAK® ID-3 | p-nitrobenzoyl (PNB) ester | Enantioselective separation | beilstein-archives.org |

| Chiral | CHIRALPAK® IA | 4-bromobenzoyl ester | Enantioselective separation | beilstein-archives.org |

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For the related compound, 3-hydroxy-2-methylbutyryl-CoA, key ¹H-NMR signals include the hydroxyl proton at δ 4.1–4.3 ppm and methyl groups appearing as doublets at δ 1.2–1.4 ppm. In ¹³C-NMR, characteristic resonances are observed for the carbonyl carbon (C1), the carbon bearing the hydroxyl group (C2), and the methyl carbons.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition. For 3-hydroxy-2-methylbutyryl-CoA, the [M+H]⁺ ion is observed at m/z 868.168.

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing volatile compounds like this compound. The GC separates the components of a mixture, and the MS provides mass spectra for identification. researchgate.net High-resolution gas chromatography-time-of-flight mass spectrometry (HRGC-TOF-MS) has been used for the enantioselective analysis of this compound in plant extracts. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is employed for the analysis of less volatile derivatives. beilstein-archives.org Derivatization with a chromophore or an easily ionizable group can enhance detection sensitivity. beilstein-archives.org

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. For 3-hydroxy-2-methylbutyryl-CoA, strong absorption bands are observed for the C=O stretch (around 1668 cm⁻¹) and a broad peak for the hydroxyl group (3400–3200 cm⁻¹).

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H-NMR | 3-hydroxy-2-methylbutyryl-CoA | Hydroxyl proton: δ 4.1–4.3 ppm; Methyl groups: δ 1.2–1.4 ppm | |

| ¹³C-NMR | 3-hydroxy-2-methylbutyryl-CoA | C1 carbonyl: δ 198.5 ppm; C2: δ 59.9 ppm; C4 methyl: δ 32.8 ppm | |

| HR-MS | 3-hydroxy-2-methylbutyryl-CoA | [M+H]⁺ ion at m/z 868.168 |

Quantitative Analysis Methodologies in Research Samples

Accurate quantification of this compound and its parent acid, 3-hydroxy-2-methylbutanoic acid, in various research samples is essential for understanding their biological roles and distribution.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for quantitative analysis. researchgate.net For the analysis of hydroxy acids in wine and other alcoholic beverages, a method involving solid-phase extraction (SPE) for preconcentration followed by derivatization with 2,3,4,5,6-pentafluorobenzyl bromide and subsequent GC-MS analysis has been developed. researchgate.net This method demonstrated good linearity and recovery values between 85% and 106%. researchgate.net

For the quantification of related hydroxy acids in saliva, a highly sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established. bevital.no This method involves the derivatization of the analytes to 2-pyridylmethyl esters, which allows for detection limits of less than 1 pg on-column. bevital.no

In metabolic studies, stable isotope-labeled internal standards are often used for accurate quantification. For instance, in the determination of β-hydroxy-β-methylbutyrate (HMB) in human plasma, [3,4,methyl-¹³C₃]HMB was used as an internal standard with analysis by chemical ionization gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov This approach allows for the determination of both concentration and isotopic enrichment. nih.gov

Table 4: Quantitative Analysis Methods for Hydroxybutyrates

| Analytical Technique | Sample Matrix | Derivatization Agent | Key Performance Metrics | Reference |

|---|---|---|---|---|

| GC-MS | Wine, Alcoholic Beverages | 2,3,4,5,6-pentafluorobenzyl bromide | Detection limits: 0.5-29 µg/L; Recovery: 85-106% | researchgate.net |

| LC-MS/MS | Saliva | 2-pyridylmethylamine | Detection limit: <1 pg on-column; Recovery: 98.5-108.8% | bevital.no |

Applications in Materials Science and Chemical Innovation

Role as a Monomer or Precursor in Polyhydroxyalkanoate (PHA) and Biopolymer Synthesis

Methyl 3-hydroxy-2-methylbutanoate serves as a direct precursor to the 3-hydroxy-2-methylbutyrate (3H2MB) monomer unit, which can be incorporated into polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by various microorganisms, offering a sustainable alternative to conventional plastics. The inclusion of α-methylated monomers like 3H2MB can significantly enhance the properties of these biopolymers.

The biosynthesis of PHAs containing 3H2MB units is often achieved using recombinant Escherichia coli strains. These engineered bacteria are typically cultured with specific precursor compounds, such as tiglic acid, which is then intracellularly converted to 3-hydroxy-2-methylbutyryl-CoA and subsequently polymerized. The resulting copolymers, for instance, poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) [P(3HB-co-3H2MB)], exhibit novel thermal and mechanical properties compared to the more common poly(3-hydroxybutyrate) (P3HB) homopolymer.

The incorporation of 3H2MB into the polymer chain has been shown to influence the material's physical characteristics. Research indicates that the presence of the 2-methyl group can alter the polymer's crystallinity, glass transition temperature (Tg), and melting temperature (Tm). For example, the introduction of 3H2MB units into a P(3HB) sequence has been found to lower the glass transition temperature, melting temperature, and melting enthalpy. Interestingly, the cold crystallization temperature was also lowered, suggesting that these copolymers are easier to crystallize than P(3HB) and other related PHAs.

Furthermore, copolymers of 3H2MB with other monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx), have been successfully biosynthesized to create novel PHAs, like P(3H2MB-co-3HHx). The composition of these copolymers can be controlled by adjusting the culture conditions,

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics of Stereoisomers

Computational methods such as conformational analysis are employed to determine the most stable three-dimensional arrangements of these stereoisomers. By calculating the potential energy of the molecule as a function of the rotation around its single bonds, researchers can identify low-energy conformers. While specific conformational analysis studies on Methyl 3-hydroxy-2-methylbutanoate are not extensively documented in the literature, principles of steric hindrance and intramolecular interactions can be applied. For instance, intramolecular hydrogen bonding between the hydroxyl group at C3 and the carbonyl oxygen of the ester group is expected to play a significant role in stabilizing certain conformations.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these stereoisomers in different environments. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. For a structurally similar compound, methyl 2-hydroxyisobutyrate, molecular dynamics simulations have been used to study its interaction with water and alkanols, revealing insights into hydrogen bonding and mixing behaviors. elsevierpure.com Such studies on this compound would be valuable in understanding its behavior in solution, which is crucial for applications in areas like flavor chemistry and as a chiral building block in synthesis.

The table below summarizes the key aspects of the stereoisomers of this compound that would be investigated through conformational analysis and molecular dynamics.

| Stereoisomer | Chiral Centers | Expected Key Intramolecular Interaction | Potential Application of MD Simulation |

| (2R,3R) | C2 (R), C3 (R) | Intramolecular H-bonding | Understanding solvent interactions |

| (2S,3S) | C2 (S), C3 (S) | Intramolecular H-bonding | Predicting diffusion and transport properties |

| (2R,3S) | C2 (R), C3 (S) | Steric interactions between methyl groups | Elucidating conformational flexibility |

| (2S,3R) | C2 (S), C3 (R) | Steric interactions between methyl groups | Modeling interactions with biological receptors |

Reaction Mechanism Elucidation via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These models allow for the calculation of the energies of reactants, transition states, and products, thereby providing a detailed understanding of the reaction pathway.

While specific DFT studies on the reaction mechanisms of this compound are limited, research on analogous compounds provides valuable insights. For instance, a DFT computational study on the cycloaddition reaction of methyl 3-hydroxy-3-methyl-2-methylenebutanoate with (E)-N-methyl-1-phenylethan-1-imine oxide has been performed. imist.maresearchgate.netresearchgate.net This study examined the regioselectivity and mechanism of the reaction, revealing a non-concerted pathway. imist.maresearchgate.net The analysis of relative free energies helped in understanding the stereoselective and regioselective nature of the reaction, which was in good agreement with experimental results. imist.ma

Furthermore, theoretical studies on the reactions of methylbutanoate with radicals, such as H and OH, have been conducted to understand its combustion chemistry. polyu.edu.hkresearchgate.net These studies identified various reaction channels, including hydrogen abstraction and addition reactions followed by β-scission. polyu.edu.hkresearchgate.net Such computational approaches could be applied to this compound to understand its reactivity in different chemical environments, including its degradation pathways and its role as a precursor in chemical synthesis.

The following table outlines the types of data that can be obtained from DFT calculations to elucidate reaction mechanisms involving this compound.

| Computational Data | Description | Significance in Mechanism Elucidation |

| Optimized Geometries | The lowest energy arrangement of atoms for reactants, products, and transition states. | Provides the 3D structure of all species involved in the reaction. |

| Vibrational Frequencies | The frequencies of molecular vibrations used to confirm that a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). | Confirms the nature of the stationary points on the potential energy surface. |

| Activation Energies (ΔE‡) | The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and the reactants. | Determines the rate-determining step and the overall feasibility of a reaction pathway. |

| Reaction Enthalpies (ΔH) | The change in enthalpy during a reaction, indicating whether it is exothermic or endothermic. | Provides information on the thermodynamics of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path from the transition state to the reactants and products. | Confirms that a transition state connects the correct reactants and products. |

Structure-Reactivity Relationship Predictions and Rational Design

Computational chemistry plays a crucial role in predicting the relationship between the structure of a molecule and its reactivity, which is fundamental for the rational design of new compounds with desired properties. For this compound, these methods can be used to predict how modifications to its structure would affect its chemical behavior.

Rational design, guided by computational insights, can be used to develop new molecules based on this compound. For example, by understanding the structure-reactivity relationships, chemists can design derivatives with enhanced stability, specific reactivity, or improved biological activity. Computational docking studies could be employed to design derivatives that bind to specific enzyme active sites, for instance, in the development of new pharmaceuticals or enzyme inhibitors.

The table below illustrates the types of computational approaches that can be used for structure-reactivity predictions and rational design of derivatives of this compound.

| Computational Method | Application to this compound | Desired Outcome |

| Molecular Electrostatic Potential (MEP) | Mapping the electrostatic potential on the molecule's surface to identify electron-rich and electron-poor regions. | Predicting sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Theory | Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. | Understanding chemical reactivity and the nature of electronic transitions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate molecular descriptors to a specific activity or property. | Predicting the properties of new, unsynthesized derivatives. |

| Molecular Docking | Simulating the binding of this compound derivatives to a target receptor or enzyme. | Designing molecules with specific biological activities. |

Future Perspectives and Research Challenges

Innovations in Green and Sustainable Synthetic Pathways

The imperative for environmentally benign chemical manufacturing is driving research into green and sustainable synthetic routes for chiral compounds like methyl 3-hydroxy-2-methylbutanoate. A primary challenge is the reliance on conventional synthetic methods that may involve hazardous reagents, toxic solvents, or energy-intensive conditions. Future research is focused on overcoming these limitations by developing pathways that align with the principles of green chemistry.

Key areas of innovation include:

Bio-based Feedstocks: A significant shift is anticipated towards the use of renewable, biomass-derived starting materials. For instance, research on the synthesis of related chiral hydroxy acids has demonstrated the viability of using cellulose-derived platform chemicals like levoglucosenone (B1675106) nih.gov. This approach minimizes the dependence on petrochemical precursors and promotes a circular economy. The challenge lies in devising efficient catalytic conversions from such bio-based molecules to the specific carbon skeleton of this compound.

Catalytic Efficiency: The development of highly efficient and selective catalysts is paramount. This includes exploring novel catalytic systems for processes such as the carbonylation of bio-derived epoxides, a method shown to be effective for related hydroxy esters researcher.life. The goal is to achieve high yields under mild conditions (e.g., lower temperatures and pressures), thereby reducing energy consumption.

Atom Economy and Waste Reduction: Future synthetic designs will prioritize atom economy, ensuring that a maximum proportion of reactant atoms are incorporated into the final product. This involves exploring catalytic cycles that minimize byproduct formation. For example, the synthesis of related polymers from inexpensive and abundant feedstocks like carbon monoxide and 2-butene (B3427860) represents a sustainable approach that could be adapted for monomer production nsf.gov.

Green Solvents: A move away from traditional volatile organic solvents towards greener alternatives, such as water, supercritical fluids, or bio-based solvents (e.g., cyclopentyl methyl ether), is a critical research avenue nih.gov. The challenge is to ensure high reactivity and selectivity in these alternative solvent systems.

Expanding the Scope of Biocatalytic Applications for this compound

Biocatalysis, utilizing enzymes or whole microbial cells, offers a powerful and sustainable alternative for the synthesis of chiral molecules. The high stereoselectivity of enzymes allows for the production of specific enantiomers of this compound, which is crucial for applications in pharmaceuticals and fine chemicals.

Future research is focused on expanding these biocatalytic applications:

Enzyme Discovery and Engineering: A primary avenue of research is the discovery of novel enzymes, particularly ketoreductases (KREDs), with high activity and selectivity towards the precursor keto-ester of this compound. Furthermore, protein engineering techniques, such as directed evolution and site-saturation mutagenesis, are being employed to enhance the stability, substrate scope, and stereoselectivity of existing KREDs rsc.org.

Asymmetric Synthesis with KREDs: The asymmetric reduction of methyl 2-methylacetoacetate (B1246266) using KREDs is a highly promising route. This method can yield optically pure α-alkyl-β-hydroxy esters with high precision nih.gov. Research has demonstrated the successful biosynthesis of the closely related ethyl 3-hydroxy-2-methylbutanoate using KREDs from organisms like Hansenula polymorpha, often in systems that efficiently regenerate the necessary NAD(P)H co-factor rsc.orgresearchgate.net.

Whole-Cell Biocatalysis: The use of engineered whole-cell biocatalysts (e.g., recombinant E. coli or Bacillus subtilis) is a key strategy to circumvent the need for costly enzyme purification and co-factor addition rsc.org. Future work will focus on developing robust microbial strains that can efficiently convert simple carbon sources into the desired chiral ester.

Process Optimization: Significant challenges remain in optimizing reaction conditions for industrial-scale production. This includes improving enzyme stability, developing efficient product recovery methods, and utilizing techniques like enzyme immobilization to allow for catalyst reuse and continuous processing rsc.org.

| Biocatalytic Strategy | Key Enzyme Class | Advantages | Research Challenges |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductases (KREDs) | High enantioselectivity (>99% ee achievable); Mild reaction conditions (aqueous media, ambient temp/pressure) | Screening for enzymes with specific activity; Co-factor regeneration cost |

| Dynamic Kinetic Resolution (DKR) | Ketoreductases (KREDs) / Dehydrogenases | Theoretical 100% yield of a single stereoisomer from a racemic mixture | Requires efficient racemization of the undesired enantiomer; Enzyme compatibility |

| Whole-Cell Biotransformation | Engineered Microorganisms (e.g., E. coli) | In-vivo co-factor regeneration; No need for enzyme purification | Substrate/product toxicity to cells; Complex downstream processing |

| Enzyme Immobilization | Immobilized KREDs | Enhanced operational and thermal stability; Catalyst reusability | Potential loss of activity upon immobilization; Mass transfer limitations |

Emerging Research Avenues in Advanced Materials Science and Chiral Chemistry

The unique chemical structure of this compound, featuring two chiral centers and a reactive hydroxyl group, makes it a valuable building block for advanced materials and a subject of interest in chiral chemistry.

Advanced Materials Science:

The monomer unit, 3-hydroxy-2-methylbutyrate (3H2MB), is being explored as a component of polyhydroxyalkanoates (PHAs), which are biodegradable and bio-based polyesters positioned as sustainable alternatives to conventional plastics wikipedia.org.

Novel Bioplastics: Research has led to the creation of novel copolymers such as poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) [P(3HB-co-3H2MB)] rsc.orgresearchgate.net. The incorporation of the 3H2MB monomer into the polymer chain has been shown to significantly alter the material's properties. It can lower the glass transition and melting temperatures while making the copolymer easier to crystallize compared to the P(3HB) homopolymer rsc.org.

High-Performance Polymers: Homopolymers of poly(3-hydroxy-2-methylbutyrate) [P(3H2MB)] have demonstrated properties that rival those of petrochemical plastics like polypropylene. These materials exhibit high melting temperatures (up to 197°C), enhanced thermal stability, and mechanical toughness nsf.govresearchgate.net. The ability to tailor the cis/trans ratio of the repeating units allows for a full range of polyolefin-like properties nsf.gov.

Chemical Recyclability: A significant advantage of these new polyesters is their potential for chemical recycling. P(3H2MB) can be depolymerized back to valuable chemical feedstocks, contributing to a circular materials economy nsf.gov.

| 3H2MB Content (mol%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Key Finding |

|---|---|---|---|

| 0 (P3HB homopolymer) | 4 | 177 | Baseline properties of standard P3HB. |

| 7 | 2 | 158 | Incorporation of 3H2MB reduces Tg and Tm. rsc.org |

| 23 | -1 | 145 | Further reduction in transition temperatures with higher 3H2MB content. rsc.org |

| 37 | -2 | 142 | Increased amorphous character, enhancing flexibility. rsc.org |

| 100 (P3HMB homopolymer) | N/A | 197 | Homopolymer shows exceptionally high thermal stability. researchgate.net |

Chiral Chemistry:

As a chiral molecule, this compound is a valuable target for the development of new analytical techniques and synthetic methodologies.

Enantiomeric Separation: A persistent challenge in chiral chemistry is the efficient separation and analysis of enantiomers. This compound, found in natural products like wine, serves as a model compound for developing advanced analytical methods biosynth.com. Research continues to focus on improving chromatographic techniques, such as dual-capillary column gas chromatography, for the baseline separation and absolute configuration determination of this and related hydroxy esters nih.gov.

Chiral Building Blocks: The individual, optically pure stereoisomers of this compound are valuable chiral synthons. They can be used as starting materials in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products, where specific stereochemistry is essential for biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure Methyl 3-hydroxy-2-methylbutanoate, and how are stereochemical outcomes validated?

- Methodology :

- Chemical Synthesis : Methyl (2S,3S)- and (2R,3R)-3-hydroxy-2-methylbutanoate can be synthesized via esterification of their corresponding hydroxy acids. For example, (2S,3S)-3-hydroxy-2-methylbutanoic acid is esterified to yield the desired product with a 56% yield .

- Stereochemical Validation : Absolute configuration is confirmed using chiral HPLC analysis (e.g., comparison with authentic samples) and ¹H-NMR data. Key NMR signals include δ 1.17–1.27 (doublets for methyl groups) and δ 3.71–4.1 (methoxy and hydroxyl-bearing protons) .

Q. How can researchers distinguish between stereoisomers of this compound using analytical techniques?

- Methodology :

- Chiral HPLC : Utilize chiral columns (e.g., Daicel Chiralpak®) to separate enantiomers. Retention times and peak areas are compared to standards, as demonstrated in the reduction of ethyl 2-methyl-3-oxobutanoate by Marchantia polymorpha cells, which yielded >99% enantiomeric excess (ee) for the (2S,3S)-isomer .

- NMR Spectroscopy : Analyze coupling constants and splitting patterns. For example, the (2S,3S)-isomer shows distinct pentet and doublet-of-quartets signals for the hydroxyl-bearing proton .

Advanced Research Questions

Q. What experimental parameters optimize the enantioselective reduction of 2-methyl-3-oxobutanoate derivatives to this compound?

- Methodology :

- Biocatalytic Reduction : Immobilized Marchantia polymorpha cells in calcium alginate gel achieve >99% yield and 92% diastereomeric excess (de) for the (2S,3S)-isomer. Key factors include:

- Substrate concentration (≤10 mM to avoid toxicity).

- pH control (6.5–7.0) to stabilize enzyme activity.

- Co-factor regeneration (e.g., NADPH recycling via glucose dehydrogenase) .

- Chemical Catalysis : Asymmetric hydrogenation using chiral Ru catalysts (e.g., BINAP-Ru complexes) can achieve similar selectivity but requires rigorous exclusion of moisture and oxygen .

Q. How can conflicting data on reaction yields between chemical and biocatalytic methods be resolved?

- Methodology :

- Yield Discrepancies : Chemical synthesis (e.g., esterification) often yields 40–56% due to side reactions (e.g., racemization), while biocatalytic methods achieve >99% yield but require longer incubation times (2–3 days) .

- Troubleshooting :

- Purity of Starting Materials : Ensure hydroxy acids are free from racemic contamination.

- Reaction Monitoring : Use LC-MS to track intermediate formation and adjust catalyst loading .

Q. What strategies are effective for scaling up this compound synthesis without compromising enantiopurity?

- Methodology :

- Batch vs. Flow Reactors : Continuous flow systems minimize shear stress on immobilized cells in biocatalysis, improving scalability .

- Purification : Employ C18 reverse-phase chromatography (acetonitrile/water gradients) to remove by-products. Yields >95% are achievable with careful solvent selection .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.